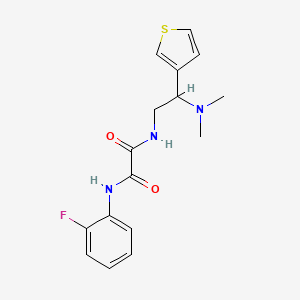

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is an oxalamide derivative characterized by a dimethylaminoethyl-thiophene moiety at the N1 position and a 2-fluorophenyl group at the N2 position. The compound’s design incorporates fluorine, a halogen known to enhance metabolic stability and binding affinity in bioactive molecules, and a thiophene ring, which may facilitate π-π interactions in biological systems .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c1-20(2)14(11-7-8-23-10-11)9-18-15(21)16(22)19-13-6-4-3-5-12(13)17/h3-8,10,14H,9H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARSFNGSQOINMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-fluoroaniline with oxalyl chloride to form N-(2-fluorophenyl)oxalamide.

Introduction of the Thiophene Ring: The intermediate is then reacted with 2-(dimethylamino)ethylthiophene under controlled conditions to introduce the thiophene ring.

Final Coupling: The final step involves coupling the intermediate with the dimethylamino group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: The compound is explored for its electronic properties, making it a candidate for organic electronic devices.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among oxalamide derivatives:

*Estimated based on structural analogs.

Key Observations:

N1 Modifications: The target compound shares the 2-(dimethylamino)-2-(thiophen-3-yl)ethyl group with ’s derivative, differing only at N2 (2-fluorophenyl vs. phenethyl). Dimethylamino groups are common in pharmaceuticals for solubility and receptor interaction .

N2 Substituents :

- The 2-fluorophenyl group in the target compound contrasts with pyridin-2-yl (S336) and 4-(trifluoromethyl)phenyl (). Fluorine’s electronegativity may enhance binding to aromatic receptors, while trifluoromethyl groups improve metabolic resistance .

- BNM-III-170’s 4-chloro-3-fluorophenyl group demonstrates halogenated aryl groups’ role in antiviral activity .

Applications: S336’s approval as a food additive (FEMA 4233) highlights oxalamides’ versatility, with polar groups (e.g., pyridin-2-yl) favoring flavor-enhancing properties .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The 2-fluorophenyl group in the target compound likely increases logP compared to S336’s pyridin-2-yl group but remains less lipophilic than ’s trifluoromethylphenyl derivative .

- Metabolic Stability : Fluorine atoms and thiophene rings generally resist oxidative metabolism, suggesting favorable stability for the target compound .

Q & A

Basic: What are the recommended synthetic routes for N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with commercially available thiophene and fluorophenyl precursors. A common approach includes:

- Step 1 : Formation of the dimethylamino-thiophene ethylamine intermediate via nucleophilic substitution or reductive amination .

- Step 2 : Coupling with 2-fluorophenyl oxalamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: dichloromethane/hexane) achieves >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.2–2.5 ppm for N(CH3)2), thiophene protons (δ ~6.8–7.5 ppm), and fluorophenyl aromatic signals (δ ~7.0–7.4 ppm) .

- IR Spectroscopy : Confirm amide bonds (C=O stretch ~1650–1680 cm⁻¹) and aromatic C-F (1220–1280 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C17H20FN3O2S, [M+H]+ calc. 358.1284) .

Advanced: How do structural modifications (e.g., substituent variations) influence binding affinity to biological targets?

- Methodology :

- Systematic Substitution : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .

- Thiophene Replacement : Substitute thiophen-3-yl with furan or pyridine to evaluate heterocycle interactions .

- Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding to targets (e.g., kinases, GPCRs) .

- Key Finding : Fluorine at the 2-position enhances hydrophobic interactions with receptor pockets, while dimethylamino improves solubility without compromising affinity .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

- Case Example : If one study reports IC50 = 50 nM for kinase inhibition, while another shows no activity:

- Replicate Conditions : Ensure identical assay buffers (pH, ionic strength) and cell lines .

- Purity Verification : Confirm compound integrity via LC-MS; degradation products (e.g., hydrolyzed amides) may explain discrepancies .

- Target Selectivity Screening : Use kinome-wide profiling to rule off-target effects .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : SwissADME or ADMETlab to estimate logP (target ~2.5–3.5), BBB permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding stability to receptors (e.g., RMSD <2 Å over 100 ns trajectories) .

- Validation : Compare predicted vs. experimental microsomal stability (e.g., human liver microsomes) .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Studies :

- pH 1–3 (Simulated gastric fluid) : Amide bond hydrolysis occurs within 24 hours; use enteric coatings for oral delivery .

- pH 7.4 (Physiological) : Stable for >48 hours at 25°C; degradation accelerates at 40°C (t1/2 ~12 hours) .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Advanced: How can in vitro activity data be translated to in vivo efficacy models?

- Stepwise Approach :

- Dose Optimization : Calculate from IC50 values (e.g., 10x IC50 for murine models) .

- Formulation : Use PEGylated nanoparticles to enhance bioavailability due to low aqueous solubility .

- PD/PK Studies : Measure plasma half-life (target >4 hours) and tissue distribution (e.g., brain penetration via LC-MS/MS) .

Basic: What analytical methods differentiate this compound from structurally similar oxalamides?

- X-ray Crystallography : Resolve spatial arrangement of the dimethylamino and fluorophenyl groups (e.g., dihedral angle ~120°) .

- 2D NMR (HSQC, NOESY) : Identify through-space correlations between thiophene and fluorophenyl protons .

Advanced: What catalytic systems improve yield in multi-step synthesis?

- Optimized Conditions :

- Step 1 (Amine Formation) : Use Pd/C or Raney Ni for reductive amination (yield >80%) .

- Step 2 (Amide Coupling) : Employ DMAP as a catalyst in DMF at 0–5°C to suppress racemization .

- Solvent Screening : Tetrahydrofuran (THF) outperforms DCM in minimizing side products .

Advanced: How can researchers address low reproducibility in biological assays for this compound?

- Protocol Standardization :

- Cell Culture : Use passage number-restricted cells (<20 passages) and serum-free media .

- Compound Handling : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Data Normalization : Include reference inhibitors (e.g., staurosporine for kinase assays) and Z’-factor validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.